
2-Bromo-3-chloropyridine-4-boronic Acid: A
Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
2-Bromo-3-chloropyridine-4-

boronic acid

Cat. No.: B1286192 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physicochemical properties,

synthesis, and potential applications of 2-Bromo-3-chloropyridine-4-boronic acid. This

compound is a valuable building block in medicinal chemistry and materials science, primarily

utilized in palladium-catalyzed cross-coupling reactions to synthesize complex molecular

architectures.

Core Physicochemical Properties
2-Bromo-3-chloropyridine-4-boronic acid is a halogenated pyridine derivative containing a

boronic acid functional group. Its unique substitution pattern makes it a versatile reagent for

introducing a 2-bromo-3-chloropyridin-4-yl moiety into various organic molecules. The

physicochemical properties are summarized in the table below. It is important to note that while

some experimental data is available for related compounds, certain properties for this specific

molecule are predicted.
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Property Value Source

Molecular Formula C₅H₄BBrClNO₂ [1][2][3]

Molecular Weight 236.26 g/mol [1][2][3]

CAS Number 1003043-31-9 [4][5]

Appearance
White to off-white solid

(predicted)

Melting Point Data not available

Boiling Point 399.9 ± 52.0 °C (Predicted)

Density 1.90 ± 0.1 g/cm³ (Predicted)

pKa Data not available

Solubility

Soluble in organic solvents

such as methanol and DMSO

(predicted).

Spectroscopic Data
Detailed spectral data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR)

spectroscopy, are typically available from commercial suppliers.[6] The expected spectral

characteristics are outlined below:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons

on the pyridine ring. The chemical shifts will be influenced by the electronegative bromine

and chlorine atoms and the boronic acid group.

¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon

atoms of the pyridine ring. The carbons bearing the bromine, chlorine, and boron

substituents will exhibit characteristic chemical shifts.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to

the molecular weight of the compound. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an
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approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key

feature for identification.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands

corresponding to the O-H stretching of the boronic acid group (around 3300-2500 cm⁻¹), B-O

stretching (around 1350 cm⁻¹), and C-Br and C-Cl stretching frequencies.

Synthesis and Reactivity
The synthesis of 2-Bromo-3-chloropyridine-4-boronic acid typically involves a multi-step

sequence. A common strategy is the ortho-lithiation of a substituted pyridine precursor followed

by borylation with a trialkyl borate.

Generalized Synthetic Workflow

2,3-Dichloropyridine Directed ortho-Metalation
(e.g., LDA, THF, -78 °C) Lithium Intermediate Borylation

(e.g., Triisopropyl borate) Boronic Ester Hydrolysis
(e.g., aq. acid) 2-Bromo-3-chloropyridine-4-boronic acid

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of pyridine boronic acids.

Reactivity in Suzuki-Miyaura Coupling
2-Bromo-3-chloropyridine-4-boronic acid is an excellent coupling partner in Suzuki-Miyaura

reactions.[7] This palladium-catalyzed cross-coupling reaction is a powerful tool for forming

carbon-carbon bonds. The presence of two different halogen atoms (Br and Cl) allows for the

potential for selective, sequential cross-coupling reactions under different catalytic conditions.

Experimental Protocols
The following are generalized experimental protocols for the use of 2-Bromo-3-
chloropyridine-4-boronic acid in a Suzuki-Miyaura coupling reaction. These protocols should

be optimized for specific substrates and reaction scales.

General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon),

combine 2-Bromo-3-chloropyridine-4-boronic acid (1.0 equiv.), the desired aryl or

heteroaryl halide (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base

(e.g., K₂CO₃, 2.0 equiv.).

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent

and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100

°C) and stir for the required time (monitored by TLC or LC-MS).

Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with

water. Extract the product with an organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by flash

column chromatography on silica gel.

Combine Reactants:
- 2-Bromo-3-chloropyridine-4-boronic acid

- Aryl Halide
- Palladium Catalyst

- Base

Add Degassed Solvent Heat and Stir Reaction Monitoring
(TLC/LC-MS) Aqueous Work-up Extraction Purification

(Column Chromatography) Isolated Product

Click to download full resolution via product page

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery and Development
Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-

approved drugs containing this moiety (e.g., Bortezomib, Ixazomib).[8] They often act as

enzyme inhibitors by forming a stable, covalent bond with a catalytic serine or threonine

residue in the active site of the target protein.[8]

The pyridine scaffold is also a common feature in many biologically active molecules.[9]

Therefore, 2-Bromo-3-chloropyridine-4-boronic acid serves as a valuable building block for

the synthesis of novel drug candidates. The bromo and chloro substituents provide
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opportunities for further chemical modifications to explore the structure-activity relationship

(SAR) of a lead compound.

Potential Signaling Pathway Interaction
While the specific biological targets of compounds derived from 2-Bromo-3-chloropyridine-4-
boronic acid are not yet defined, a common mechanism of action for boronic acid-containing

drugs is the inhibition of proteasomes or other serine proteases.

Enzyme Active Site

Serine Residue (Nucleophile)

Stable Covalent Adduct
(Enzyme Inhibition)

Boronic Acid Drug
(Electrophile)

Reversible Covalent Bonding

Downstream Signaling Pathway
(e.g., Apoptosis)

Inhibition

Click to download full resolution via product page

Caption: General mechanism of serine protease inhibition by a boronic acid.

Stability and Storage
Boronic acids are generally stable compounds but can be prone to dehydration to form cyclic

boroxines, especially upon prolonged storage or heating. For long-term storage, it is

recommended to keep 2-Bromo-3-chloropyridine-4-boronic acid in a cool, dry, and dark

place under an inert atmosphere.
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In conclusion, 2-Bromo-3-chloropyridine-4-boronic acid is a highly functionalized building

block with significant potential in synthetic chemistry, particularly for the development of new

pharmaceutical agents. Its versatile reactivity in cross-coupling reactions, combined with the

biological significance of the pyridine and boronic acid moieties, makes it a compound of high

interest for researchers in both academia and industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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